molecular formula C16H18O2 B13142601 9,10-Dimethoxy-1,4,5,8-tetrahydroanthracene CAS No. 651777-85-4

9,10-Dimethoxy-1,4,5,8-tetrahydroanthracene

Cat. No.: B13142601
CAS No.: 651777-85-4
M. Wt: 242.31 g/mol
InChI Key: ZANDHSPJUVDMLD-UHFFFAOYSA-N
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Description

9,10-Dimethoxy-1,4,5,8-tetrahydroanthracene is an organic compound with the molecular formula C16H18O2 It is a derivative of anthracene, characterized by the presence of methoxy groups at the 9 and 10 positions and hydrogenation at the 1, 4, 5, and 8 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Dimethoxy-1,4,5,8-tetrahydroanthracene typically involves the hydrogenation of anthracene derivatives. One common method is the catalytic hydrogenation of 9,10-dimethoxyanthracene using a palladium catalyst under high pressure and temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

9,10-Dimethoxy-1,4,5,8-tetrahydroanthracene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Further reduction can lead to fully hydrogenated anthracene derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as halogens, acids, or bases can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Fully hydrogenated anthracene derivatives.

    Substitution: Various substituted anthracene derivatives depending on the reagents used.

Scientific Research Applications

9,10-Dimethoxy-1,4,5,8-tetrahydroanthracene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9,10-Dimethoxy-1,4,5,8-tetrahydroanthracene involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and the aromatic structure play a crucial role in its binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    9,10-Dimethoxyanthracene: Lacks the hydrogenation at the 1, 4, 5, and 8 positions.

    1,4,5,8-Tetrahydroanthracene: Lacks the methoxy groups at the 9 and 10 positions.

    Anthracene: The parent compound without any substitutions or hydrogenation.

Uniqueness

9,10-Dimethoxy-1,4,5,8-tetrahydroanthracene is unique due to the combination of methoxy groups and partial hydrogenation, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

CAS No.

651777-85-4

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

9,10-dimethoxy-1,4,5,8-tetrahydroanthracene

InChI

InChI=1S/C16H18O2/c1-17-15-11-7-3-5-9-13(11)16(18-2)14-10-6-4-8-12(14)15/h3-6H,7-10H2,1-2H3

InChI Key

ZANDHSPJUVDMLD-UHFFFAOYSA-N

Canonical SMILES

COC1=C2CC=CCC2=C(C3=C1CC=CC3)OC

Origin of Product

United States

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